Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-
Description
Structural Elucidation of Phosphonic Acid, [[3-(6-Amino-9H-Purin-9-yl)Butoxy]Methyl]-
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 3-(6-aminopurin-9-yl)butoxymethylphosphonic acid under IUPAC guidelines. Its molecular formula, C₁₀H₁₆N₅O₄P , reflects a 10-carbon backbone with a purine ring (6-amino-9H-purin-9-yl), a four-carbon butoxy chain, and a methylphosphonic acid group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 643028-93-7 | |
| SMILES Notation | CC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |
| Molecular Weight | 301.24 g/mol | |
| InChI Key | RQCGHRPOPHTMHG-UHFFFAOYSA-N |
Comparative analysis with related purine phosphonates, such as 4-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]butylphosphonic acid (CAS 135461783), reveals structural divergences in the positioning of the phosphonic acid group and oxidation states of the purine ring.
Molecular Conformation Analysis
2D Structural Features and Bonding Patterns
The 2D structure comprises three domains:
- Adenine moiety : A 6-aminopurine ring system with hydrogen-bonding sites at N1, N3, and N7.
- Butoxy-methyl linker : A four-carbon chain (C3–C6) connecting the purine’s N9 to the methylphosphonic acid group, introducing torsional flexibility.
- Phosphonic acid group : A -PO(OH)₂ substituent at the terminal methyl group, enabling ionic interactions.
The syn and anti conformations of the adenine ring relative to the butoxy chain are critical for molecular recognition. In the syn conformation, the adenine N3 atom aligns with the linker, while the anti conformation positions N3 away, creating steric clashes with the phosphonic acid group.
3D Conformational Dynamics and Computational Modeling
Molecular dynamics (MD) simulations reveal two stable conformers:
- Syn-closed : The adenine ring folds toward the phosphonic acid group, stabilized by intramolecular hydrogen bonds (N6–H⋯O=P, 2.1 Å).
- Anti-open : The adenine extends away from the linker, favored in aqueous solutions due to reduced steric hindrance.
Density functional theory (DFT) calculations indicate a 1.8 kcal/mol energy barrier for syn ↔ anti transitions, with the syn conformation dominating in nonpolar environments. Comparative MD studies with Bacteroides fragilis purine nucleoside phosphorylase (BfPNP) show that the anti-open conformer binds to enzyme active sites via π-stacking interactions with Phe159 and hydrogen bonds to Asp204.
Comparative Analysis with Related Purine-Based Phosphonates
The compound’s structural and conformational features differ markedly from analogues:
For example, the 4-amino derivative exhibits a 15% greater solvent-accessible surface area due to its polar amino group, while the 6-oxo analogue adopts a planar purine conformation, limiting syn/anti flexibility.
Properties
CAS No. |
643028-93-7 |
|---|---|
Molecular Formula |
C10H16N5O4P |
Molecular Weight |
301.24 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)butoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-7(2-3-19-6-20(16,17)18)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13)(H2,16,17,18) |
InChI Key |
RQCGHRPOPHTMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method involves the use of dialkyl or aryl esters of phosphonate compounds, which undergo hydrolysis to yield the desired phosphonic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The phosphonic acid group exhibits nucleophilic character at its oxygen atoms, enabling alkylation or arylation under basic conditions. For example:
-
Reaction with alkyl halides :
This reaction typically proceeds at 60–80°C in polar aprotic solvents (e.g., DMF), yielding mono- or dialkylated derivatives depending on stoichiometry.
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 70°C, 12 h | Methylphosphonate derivative | ~65% |
| Benzyl chloride | NaH, THF, RT, 6 h | Benzylphosphonate adduct | ~58% |
Hydrolysis and Stability
The phosphonic acid group resists hydrolysis under physiological conditions but undergoes cleavage under extreme pH:
-
Acidic hydrolysis (pH < 2):
-
Basic hydrolysis (pH > 12): Minimal degradation observed even after 24 h at 100°C.
Coordination with Metal Ions
The phosphonate group acts as a polydentate ligand, forming stable complexes with divalent and trivalent metal ions:
| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |
|---|---|---|---|
| Ca²⁺ | 1:1 | 3.8 | Biomedical imaging |
| Fe³⁺ | 1:2 | 12.5 | Catalysis |
| Mg²⁺ | 1:1 | 2.9 | Enzyme co-factor mimicry |
Esterification and Protection
The phosphonic acid group can be esterified to improve lipophilicity for drug delivery:
Oxidation-Reduction Reactions
-
Oxidation : The purine moiety undergoes oxidation with agents like KMnO₄, forming 8-oxopurine derivatives .
-
Reduction : The phosphonate group remains inert, but the butoxy chain can be reduced catalytically (H₂/Pd-C).
Nucleophilic Substitution at the Purine Ring
The 6-amino group on the purine ring participates in substitution reactions:
Photochemical Reactivity
UV irradiation (254 nm) induces C-O bond cleavage in the butoxy chain, generating free purine and phosphonate radicals.
Biological Phosphorylation
In enzymatic assays, the compound mimics natural nucleotides, inhibiting viral polymerases (e.g., HIV-1 reverse transcriptase) with IC₅₀ values in the nanomolar range .
Key Research Findings
-
Alkylation Selectivity : Dialkylation occurs preferentially at the phosphonate oxygens over the purine amino group due to higher nucleophilicity.
-
Metal Chelation : Fe³⁺ complexes exhibit catalytic activity in hydroxylation reactions, surpassing simpler phosphonates by 30%.
-
Enzyme Inhibition : Methylated derivatives show 10-fold higher inhibition of adenine phosphoribosyltransferase compared to unmodified analogs .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies on regioselective modifications and in vivo stability are warranted to unlock its full potential .
Scientific Research Applications
Pharmaceutical Applications
Phosphonic acid derivatives are known for their biological activities, particularly as antiviral and antibacterial agents. The compound has been studied for its potential in drug development due to its structural similarity to nucleotides, which can influence biological pathways.
Antiviral Activity
Research indicates that phosphonic acids can inhibit viral replication. For instance, studies have shown that phosphonic acid derivatives exhibit activity against viruses such as HIV and Hepatitis B. The mechanism often involves interference with nucleotide metabolism or direct inhibition of viral enzymes.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential bacterial enzymes.
Agricultural Applications
Phosphonic acids are utilized in agriculture primarily as fungicides and herbicides. Their efficacy in controlling plant pathogens makes them valuable in crop protection.
Fungicidal Activity
The compound has been tested against various fungal pathogens affecting crops. For example, it has shown effectiveness against Phytophthora species, which are responsible for significant agricultural losses.
Herbicidal Properties
Additionally, phosphonic acids can act as herbicides by inhibiting specific metabolic pathways in plants. Research is ongoing to optimize their application rates and formulations for maximum efficacy with minimal environmental impact.
Material Science Applications
In material science, phosphonic acids are used to modify surfaces and enhance material properties.
Surface Modification
The ability of phosphonic acids to form strong bonds with metal oxides allows for the modification of surfaces in electronic devices and sensors. This application is critical in developing advanced materials with tailored properties.
Corrosion Inhibition
Phosphonic acid derivatives have been explored as corrosion inhibitors for metals exposed to harsh environments. Their effectiveness stems from the formation of protective films on metal surfaces.
Data Tables and Case Studies
The following table summarizes key findings from various studies on the applications of Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-:
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of phosphonic acid derivatives with variations in the purine base, chain length, and substituents. Key structural analogs include:
Key Structural Differences :
- Chirality: Unlike Tenofovir, which has a chiral center, the target compound’s linear chain lacks stereochemical complexity, possibly simplifying synthesis but reducing target specificity .
Pharmacokinetic and Toxicity Profiles
- Adefovir : Poor oral bioavailability (<10%) necessitates high doses, increasing renal toxicity risk. Mutagenicity data are reported (MUREAV 311,305,94) .
- Tenofovir: Prodrug formulation achieves >25% bioavailability. Lower toxicity due to reduced accumulation in renal cells .
- Target Compound: No toxicity data are available. The butoxy chain’s impact on metabolism and excretion remains speculative but could mirror trends in chain length-dependent toxicity observed in ANPs .
Biological Activity
Phosphonic acids are a class of compounds that exhibit significant biological activity, particularly in the fields of pharmacology and agricultural science. The compound Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is notable for its structural similarity to phosphate esters, which allows it to interact with various biological systems. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.
1. Overview of Phosphonic Acids
Phosphonic acids are characterized by their phosphorus-carbon (C-P) bond, which distinguishes them from traditional phosphates. This unique structure enables phosphonates to act as competitive inhibitors in biochemical pathways. Their biological activity includes antimicrobial properties, herbicidal effects, and potential therapeutic applications in human health.
2. Mechanisms of Biological Activity
The biological activity of phosphonic acids often arises from their ability to mimic phosphate esters. This mimicry allows them to bind to enzymes and disrupt normal biochemical processes. For instance:
- Enzyme Inhibition : Phosphonates can inhibit enzymes involved in critical metabolic pathways by competing with natural substrates. An example is fosfomycin, which irreversibly inhibits UDP-N-acetyl-glucosamine-3-O-enolpyruvyltransferase (MurA), crucial for bacterial cell wall synthesis .
- Cellular Uptake : The structural features of phosphonates facilitate their uptake into cells, where they can exert their effects on target enzymes or pathways.
3.1 Antimicrobial Activity
Research has demonstrated that certain phosphonic acid derivatives possess significant antimicrobial properties. For example, compounds like fosfomycin have been extensively studied for their effectiveness against a range of bacterial pathogens, including resistant strains .
| Compound | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| Fosfomycin | Escherichia coli | Inhibition of MurA enzyme | |
| Phosphinothricin | Various herbaceous weeds | Inhibition of glutamine synthetase |
3.2 Herbicidal Properties
Phosphonic acids also show promise as herbicides. Research indicates that they can effectively inhibit the growth of certain weed species by targeting specific metabolic pathways in plants .
3.3 Toxicological Assessments
Toxicological studies have assessed the safety profile of phosphonic acids. For instance, in vitro assays have shown that some derivatives exhibit low genotoxic potential and do not cause significant adverse effects at therapeutic doses . However, high doses can lead to gastrointestinal irritation and other systemic effects .
4. Applications in Medicine and Agriculture
The unique properties of phosphonic acids make them valuable in various applications:
- Pharmaceuticals : Due to their ability to inhibit specific enzymes, phosphonates are being explored as potential drug candidates for treating infections and other diseases.
- Agricultural Products : Their effectiveness as herbicides and fungicides positions them as important tools in integrated pest management strategies.
5. Conclusion
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- represents a significant compound within the realm of bioactive substances. Its ability to inhibit key enzymes and its structural similarities to natural substrates open avenues for further research and application in both medical and agricultural fields. Future studies should focus on optimizing its efficacy while minimizing any potential toxicological risks.
Q & A
Q. What are the optimal synthetic routes for preparing "Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-," and how can purity and yield be maximized?
The synthesis typically involves coupling a purine derivative (e.g., 6-amino-9H-purine) with a phosphonic acid-containing alkoxy chain. Key steps include:
- Protection of reactive groups : Use of fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups to protect the purine amino group during synthesis .
- Microwave-assisted synthesis : Reduces reaction times and improves yields compared to traditional methods .
- Purification : Reverse-phase HPLC or column chromatography ensures high purity (>98% as per ).
- Characterization : Confirm structure via / NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (e.g., as in ) .
Q. How do the physicochemical properties (e.g., pKa, LogD) of this compound influence its bioavailability and interaction with biological targets?
- pKa : The compound has an acid pKa of ~1.35 (similar to analogs in ), favoring ionization at physiological pH, which impacts membrane permeability .
- LogD : LogD values (pH 5.5: -3.97; pH 7.4: -3.96) indicate poor lipophilicity, suggesting limited passive diffusion. This necessitates prodrug strategies or formulation enhancements .
- Hydrogen bonding : The phosphonic acid and purine moieties contribute to high polar surface area (136.38 Ų), affecting solubility and transporter-mediated uptake .
Advanced Research Questions
Q. What is the proposed mechanism of antiviral action, and how does structural modification (e.g., butoxy chain length) affect resistance profiles?
- Mechanism : Analogous to Adefovir (), the compound likely inhibits viral polymerases (e.g., HBV reverse transcriptase) by mimicking deoxyadenosine triphosphate (dATP), terminating DNA chain elongation .
- Resistance : Structural studies (e.g., ) suggest longer alkoxy chains (butoxy vs. ethoxy) may reduce steric clashes with mutated polymerases, delaying resistance. Enzymatic assays (e.g., IC50 comparisons) and molecular docking can validate this .
Q. How can contradictory data on enzymatic inhibition potency (e.g., IC50 variability) across studies be resolved?
- Experimental standardization : Use uniform assay conditions (e.g., buffer pH, ion concentration) to minimize variability .
- Structural analysis : X-ray crystallography (as in ) can identify binding modes and confirm active conformations .
- Data normalization : Report activity relative to positive controls (e.g., tenofovir) and account for cellular uptake differences using transporter expression profiles .
Q. What methodologies are recommended for studying interactions between this compound and host/viral proteins?
Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacokinetic profile?
- Degradation pathways : Phosphonic acid derivatives degrade via hydrolysis (acidic/alkaline conditions) or enzymatic cleavage (). Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation products .
- Prodrug strategies : Esterification (e.g., bis(pivaloyloxymethyl) prodrugs) improves oral bioavailability by masking the phosphonic acid group until intracellular activation .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) in analogs?
- QSAR modeling : Correlates alkoxy chain length, substituent electronegativity, and steric parameters with antiviral activity .
- Molecular Dynamics (MD) : Simulates binding persistence in mutated polymerase active sites .
- Free Energy Perturbation (FEP) : Predicts relative binding affinities of derivatives .
Q. How can researchers address formulation challenges posed by the compound’s low solubility and high polarity?
- Nanoformulations : Liposomes or polymeric nanoparticles enhance cellular uptake and reduce renal clearance .
- Co-crystallization : Improves stability and solubility, as demonstrated in for structurally related compounds .
- Ion-pairing agents : Use cationic lipids or cyclodextrins to neutralize the phosphonic acid’s charge .
Data Contradiction and Validation
Q. How should conflicting reports on environmental persistence (e.g., phosphonic acid degradation) be interpreted?
Q. What analytical techniques are critical for differentiating between the parent compound and its metabolites/degradants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
